Kalbreclasine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
98900-01-7 |
|---|---|
Molecular Formula |
C20H23NO12 |
Molecular Weight |
469.4 g/mol |
IUPAC Name |
(2S,3S,4S,4aR)-3,4,7-trihydroxy-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,4a,5-tetrahydro-2H-[1,3]dioxolo[4,5-j]phenanthridin-6-one |
InChI |
InChI=1S/C20H23NO12/c22-3-9-13(24)16(27)17(28)20(33-9)32-7-2-6-5-1-8-18(31-4-30-8)14(25)10(5)19(29)21-11(6)15(26)12(7)23/h1-2,7,9,11-13,15-17,20,22-28H,3-4H2,(H,21,29)/t7-,9+,11+,12+,13+,15-,16-,17+,20+/m0/s1 |
InChI Key |
SHDYPIISBMIEEN-IVALFBGTSA-N |
SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Isomeric SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=C[C@@H]([C@H]([C@H]([C@@H]4NC3=O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1OC2=C(O1)C(=C3C(=C2)C4=CC(C(C(C4NC3=O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies of Kalbreclasine
Purification and Isolation Strategies
The complex nature of plant extracts necessitates multi-step purification strategies to isolate pure this compound. These strategies often combine various chromatographic techniques with other separation methods.
Chromatographic Separation Techniques
Chromatography plays a pivotal role in the purification of this compound, enabling the separation of closely related compounds based on their differential interactions with stationary and mobile phases.
Column chromatography, particularly using silica (B1680970) gel as the stationary phase, is a foundational technique for purifying this compound. Extracts are loaded onto the column, and separation is achieved by eluting with various solvent systems.
Silica Gel Column Chromatography: This method has been employed for the purification of fractions derived from ethyl acetate extracts, leading to the isolation of this compound and other alkaloids scispace.comresearchgate.netjournaljamps.com. The process often involves repeated chromatography to achieve higher purity journaljamps.com.
Gel Permeation Chromatography (GPC): Techniques such as gel permeation chromatography, utilizing stationary phases like Sephadex LH-20 eluted with solvents such as methanol, have also been used in the purification of this compound and related Amaryllidaceae alkaloids nih.govresearchgate.net.
High-Performance Liquid Chromatography (HPLC) and its advanced variant, Ultra-High-Performance Liquid Chromatography (UHPLC), are indispensable tools for both the purification and analytical characterization of this compound.
HPLC and UHPLC: These techniques offer high resolution and sensitivity, allowing for the separation and identification of complex mixtures. UHPLC coupled with High-Resolution Mass Spectrometry (HRMS/MS) has been utilized to analyze plant extracts and identify compounds like this compound based on their mass spectra preprints.orgresearchgate.net.
Hyphenated Techniques: The combination of HPLC with other analytical methods, such as Photo Diode Array (PDA) detection, Solid-Phase Extraction (SPE), and Nuclear Magnetic Resonance (NMR) spectroscopy (HPLC-PDA-SPE-NMR), provides a comprehensive approach for alkaloid profiling and structure elucidation, including that of this compound researchgate.netuantwerpen.be.
Bioactivity-guided fractionation is a powerful strategy for natural product discovery, where fractions are systematically tested for biological activity, and the most active ones are further purified. This approach is highly relevant to the isolation of compounds like this compound, given its known biological effects.
Principle: This methodology involves extracting plant material, fractionating the extract, performing bioassays on each fraction to identify those exhibiting the desired activity, and subsequently isolating and identifying the specific bioactive compound(s) mdpi.comontosight.airesearchgate.net.
Relevance to this compound: this compound is known to cause significant mitogenic activation of splenic lymphocytes, a property that could serve as a bioassay target for its isolation researchgate.netresearchgate.netresearchgate.net. Studies analyzing Hippeastrum puniceum bulb extracts for antiviral activity against yellow fever virus detected compounds consistent with this compound in active fractions, suggesting the application of bioactivity-guided fractionation in its identification preprints.orgresearchgate.net.
Other Purification and Isolation Methods
In addition to chromatographic techniques, other methods are often employed to achieve the final purification of this compound.
Crystallization: Following chromatographic separation, crystallization from suitable solvents (e.g., alcohol or acetic acid) is a common method to obtain highly pure crystalline this compound or its related compounds nih.govresearchgate.net.
Precipitation: Precipitation techniques can be used in early stages of purification to remove unwanted components or to concentrate the target compounds nih.govresearchgate.net.
Liquid-Liquid Partition: This method is utilized to fractionate crude extracts into different polarity classes, facilitating subsequent chromatographic steps mdpi.com.
Lyophilization: Freeze-drying (lyophilization) is employed to remove water from aqueous fractions, yielding a dry powder suitable for further processing or storage mdpi.com.
Table 1: Summary of Isolation and Purification Methods for this compound and Related Amaryllidaceae Alkaloids
| Plant Source | Plant Part | Extraction Solvent(s) | Primary Purification Techniques | Other Purification Methods |
| Haemanthus kalbreyeri | Roots | Not specified (implied solvent extraction) | Column Chromatography (Silica Gel) | Precipitation/Crystallization |
| Zephyranthes flava | Seeds | Ethyl acetate, followed by Method B procedures | Column Chromatography (Silica Gel), Method C (modified Method B) | Crystallization |
| Hippeastrum puniceum | Bulbs | Ethanolic extract | UHPLC-HRMS/MS, HPLC-PDA-SPE-NMR | Not specified |
| Narcissus spp. | Bulbs | Not specified (classical methods, e.g., ethanol) | Column Chromatography (Silica Gel), Gel Permeation Chromatography (Sephadex LH-20) | Crystallization |
| General Amaryllidaceae Extracts | Various | Ethyl acetate, Methanol, Dichloromethane-Methanol-Water | Column Chromatography (Silica Gel), Gel Permeation Chromatography (Sephadex LH-20), HPLC | Precipitation, Crystallization, Lyophilization, Liquid-Liquid Partition |
Compound List:
this compound
Narciclasine
Lycorine
Haemanthamine
Haemanthidine
Hippadine
Pratorimine
Tazettine
Nangustine
Incartine
Elucidation of Kalbreclasine S Chemical Structure and Stereochemistry
Structural Classification within Amaryllidaceae Alkaloids
Kalbreclasine is classified within the Amaryllidaceae alkaloid family, a group known for its complex structures and wide range of biological activities. Its specific placement is derived from its relationship to narciclasine (B1677919), its aglycone.
Phenanthridine (B189435) Alkaloid Framework
The Amaryllidaceae alkaloids are broadly categorized into several skeleton types, with the phenanthridine and phenanthridone structures representing a notable subgroup nih.govekb.egnih.govresearchgate.net. While this compound itself is a glycoside, its aglycone, narciclasine, is recognized as a member of the isocarbostyril group, which is closely related to phenanthridone structures nih.govulb.ac.benih.gov. This structural lineage places this compound within the broader context of phenanthridine-related alkaloids found in the Amaryllidaceae family nih.govekb.eg.
Isocarbostyril Alkaloid Sub-class
This compound is classified as an isocarbostyril alkaloid, a sub-class characterized by a non-basic isoquinoline-derived skeleton nih.govulb.ac.benih.govresearchgate.net. Narciclasine, the core structure from which this compound is derived, is a well-established member of this isocarbostyril group nih.govulb.ac.benih.govresearchgate.net. These compounds are distinguished by their unique ring systems and lack of a basic nitrogen atom, often featuring hydroxylated benzophenanthridone or isoquinolinone motifs nih.govulb.ac.be.
Glycosidic Linkage: 2-O-β-D-glucopyranoside Derivative of Narciclasine
This compound is specifically identified as the 2-O-β-D-glucopyranoside derivative of narciclasine ulb.ac.benih.gov. This indicates that a β-D-glucopyranosyl sugar moiety is attached via a glycosidic bond to the oxygen atom at the C-2 position of the narciclasine molecule. This glycosylation is a key structural feature that distinguishes this compound from its aglycone, narciclasine ulb.ac.benih.gov.
Spectroscopic Characterization Techniques
The precise determination of this compound's complex structure, including its stereochemistry, relies heavily on advanced spectroscopic methods, with Nuclear Magnetic Resonance (NMR) spectroscopy playing a pivotal role.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis
NMR spectroscopy is an indispensable tool in modern organic chemistry for elucidating the structure of complex molecules msu.edunih.gov. For this compound, as with other Amaryllidaceae alkaloids, NMR techniques have been crucial for confirming its structure ulb.ac.beresearchgate.netnih.gov. The complete elucidation of its structure was achieved through comprehensive spectroscopic and chemical analyses ulb.ac.benih.gov.
One-dimensional (1D) NMR spectroscopy, specifically ¹H NMR and ¹³C NMR, provides fundamental information about the molecular framework of organic compounds msu.eduuzh.chresearchgate.net.
¹H NMR Spectroscopy: This technique detects the magnetic environment of hydrogen nuclei (protons) within a molecule. The chemical shifts, splitting patterns (multiplicity), and integration of ¹H NMR signals allow for the identification of different types of protons, their connectivity through scalar coupling, and their relative abundance. This is essential for mapping out the proton-bearing atoms within the molecular backbone and any attached side chains msu.eduuzh.chresearchgate.netuoc.gr.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal, with chemical shifts indicating the electronic environment of the carbon (e.g., whether it is part of an aromatic ring, a carbonyl group, or an aliphatic chain) msu.eduuzh.chresearchgate.net. ¹³C NMR is vital for identifying the carbon backbone and the carbon atoms within side chains, including those in sugar moieties like the glucopyranoside in this compound.
Together, ¹H and ¹³C NMR data provide a detailed fingerprint of the molecule, enabling the assignment of spectral signals to specific atoms and thus confirming the proposed structure, including the arrangement of the backbone and the nature of any substituents or side chains researchgate.netnih.gov.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of a compound, which are fundamental for its structural characterization.
High-Resolution Mass Spectrometry (HRMS) enables the determination of the exact mass of a molecule, thereby allowing for the deduction of its elemental composition. For this compound, HRMS analysis has suggested a chemical formula of C15H20NO3 researchgate.net. Furthermore, HRMS/MS data has been instrumental in identifying this compound in various plant extracts researchgate.netnih.govpreprints.org. It is important to distinguish this compound from related compounds, such as a "this compound metabolite" which was reported with a different molecular formula (C20H21NO13) repositorioinstitucional.mx.
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of precursor ions, followed by the analysis of the resulting fragment ions. This technique yields detailed structural information by revealing characteristic fragmentation pathways. Although MS/MS data has been used in conjunction with HRMS for the identification of this compound researchgate.netnih.govpreprints.org, specific fragmentation patterns or detailed structural insights derived from MS/MS experiments on this compound are not elaborated upon in the provided search results.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable technique for identifying the presence of specific functional groups within a molecule. It works by detecting the absorption of infrared radiation at characteristic frequencies corresponding to the vibrational modes of chemical bonds. IR spectroscopy is often employed as an initial step in structure elucidation and for dereplication purposes researchgate.netintertek.com.
However, specific IR absorption bands and detailed functional group assignments for this compound are not provided in the available search snippets.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study molecules containing chromophores, which are structural units that absorb light in the UV-Vis region, typically due to conjugated π-electron systems. The absorption maxima (λmax) and their intensities provide information about the electronic structure and the extent of conjugation within the molecule.
While UV data has been recorded during the spectral analysis of samples containing this compound preprints.org, specific UV-Vis absorption maxima or a detailed analysis of the chromophores present in this compound are not detailed in the provided search results.
Synthetic and Semisynthetic Research on Kalbreclasine and Its Analogs
Total Synthesis Approaches to the Narciclasine (B1677919) Core and Kalbreclasine
The intricate structure of narciclasine, characterized by its phenanthridinone core and specific stereochemistry, presents a formidable challenge for synthetic chemists. Numerous research groups have developed elegant total synthesis strategies, often employing sophisticated methodologies to control stereochemistry and build the polycyclic system.
Multi-step Reaction Sequences for Complex Alkaloid Synthesis
The total synthesis of narciclasine and its analogs typically involves multi-step sequences, often exceeding ten steps, to assemble the core structure with the correct stereochemical configuration. For instance, a chemoenzymatic total synthesis of a C-1 homolog of narciclasine has been reported in 15 steps mdpi.com. Another approach to narciclasine and its related compound lycoricidine (B35470) involves a series of transformations starting from bromobenzene, culminating in the construction of the biaryl dihydrodiol intermediate nih.gov. The synthesis of (+)-narciclasine and (+)-pancratistatin has been achieved through enantioselective total syntheses featuring a common advanced intermediate acs.org. Similarly, a stereoselective total synthesis of (±)-trans-dihydronarciclasine has been accomplished in 14 steps researchgate.net. These syntheses underscore the complexity and length required to access these natural products.
Key Synthetic Strategies and Methodologies
A variety of advanced synthetic strategies and methodologies have been instrumental in the total synthesis of narciclasine and its analogs. These include:
Dearomatization Reactions: Chemical dearomatization of benzene (B151609) derivatives, such as arenophile-mediated dearomative dihydroxylation, has provided access to key dihydrodiol intermediates crucial for constructing the aminocyclitol core of these alkaloids nih.govnih.gov.
Cyclization Reactions: Intramolecular Heck cyclizations are employed to form critical carbon-carbon bonds, such as the C10a-C10b bond mdpi.com. Palladium-catalyzed cross-coupling reactions, including Suzuki coupling and Catellani reactions, are also utilized for C-C bond formation and building the molecular skeleton nih.govresearchgate.net. Aryl enamide photocyclization has been used to construct advanced intermediates acs.org.
Functionalization Strategies: Methods for introducing specific functional groups, such as C-H hydroxylation, are critical. For example, amide-directed C–H hydroxylation has been used in the late-stage synthesis of narciclasine nih.gov. Palladium-catalyzed carbonylation has been explored for functionalization at the C-1 position mdpi.com.
Table 1: Key Synthetic Methodologies in Narciclasine Core Synthesis
| Methodology | Description | Citation(s) |
| Dearomative Dihydroxylation | Chemical or enzymatic transformation of aromatic precursors to introduce cis-diol moieties. | mdpi.comnih.govnih.gov |
| Intramolecular Heck Cyclization | Formation of cyclic structures via palladium-catalyzed intramolecular coupling. | mdpi.com |
| Suzuki Coupling | Palladium-catalyzed cross-coupling reaction to form biaryl systems. | nih.gov |
| Aryl Enamide Photocyclization | Light-induced cyclization of aryl enamide systems to construct fused ring structures. | acs.org |
| C-H Functionalization (e.g., Hydroxylation) | Direct functionalization of carbon-hydrogen bonds, often directed by existing functional groups. | nih.gov |
| Palladium-Catalyzed Carbonylation | Introduction of carbonyl groups using palladium catalysts, often for further derivatization. | mdpi.com |
| Ni-Catalyzed Dearomative Carboamination | Nickel-catalyzed dearomatization of benzene to build aminocyclitol cores. | nih.gov |
Stereoselective Synthesis Challenges and Solutions
A significant challenge in the total synthesis of narciclasine and its analogs is the precise control of multiple stereocenters. The molecule possesses several contiguous stereocenters, particularly within the C-ring, which are crucial for its biological activity nih.govtcu.edu.
Stereoselective Introduction of Hydroxyl Groups: The correct stereochemical configuration of the hydroxyl groups, especially the syn-diol moiety, is paramount mdpi.comnih.govtcu.edu. Strategies include enzymatic dihydroxylation mdpi.com and site-selective syn-1,4-hydroxyamination nih.gov.
Asymmetric Catalysis: The use of chiral catalysts, such as organocatalysts, has enabled the highly enantioselective synthesis of key intermediates, achieving excellent enantiomeric excess (ee) values nih.govresearchgate.netresearchgate.net. For example, an asymmetric, organocatalytic Michael addition has been employed to generate optically active precursors researchgate.net.
Stereocontrolled Cyclizations: Reactions like the nitroso Diels-Alder reaction are designed to install heteroatoms with the correct stereochemistry mdpi.com. Similarly, aryl enamide photocyclization is employed for stereo- and regiocontrolled construction of advanced intermediates with specific fused ring systems acs.org.
Table 2: Stereoselective Strategies in Narciclasine Synthesis
| Stereoselective Strategy | Description | Citation(s) |
| Enzymatic Dihydroxylation | Biocatalytic introduction of hydroxyl groups with high stereoselectivity. | mdpi.com |
| Site-Selective Hydroxyamination | Stereospecific introduction of hydroxyl and amino groups onto a double bond. | nih.gov |
| Organocatalytic Michael Addition | Use of chiral organic molecules to catalyze Michael additions, yielding enantiomerically enriched products. | researchgate.netresearchgate.net |
| Nitroso Diels-Alder Reaction | Cycloaddition reaction to establish stereochemistry of heteroatoms. | mdpi.com |
| Aryl Enamide Photocyclization | Photochemical cyclization offering control over stereochemistry and regiochemistry. | acs.org |
| Amide-Directed C-H Hydroxylation | Stereospecific hydroxylation guided by an amide functional group. | nih.gov |
Semisynthesis of this compound Derivatives
Semisynthesis offers a route to novel analogs by modifying the natural product or its synthetic precursors. While this compound itself is a naturally occurring glycosylated alkaloid researchgate.netresearchgate.net, research into its derivatives often involves modifications of the narciclasine aglycone or related structures.
Glycosylation Reactions from Narciclasine Aglycone
Glycosylation is a key modification in the biosynthesis and potential semisynthesis of Amaryllidaceae alkaloids, including this compound, which is characterized by a glucose moiety attached to the aglycone researchgate.netresearchgate.netpageplace.de. While specific reports detailing the semisynthesis of this compound derivatives via glycosylation of the narciclasine aglycone are not explicitly detailed in the provided snippets, the general approach is well-established for related compounds. Research on analogs has involved "late-stage stereoselective glycosylation reactions of fully functionalized, differentially protected aglycon substrates" researchgate.net, indicating this as a viable strategy for creating glycosylated derivatives. Understanding the "glycosylation patterns" of related alkaloids is also crucial researchgate.net.
Modification of Hydroxyl Groups and Other Functionalizations
The hydroxyl groups and other functionalities present in the narciclasine core provide numerous sites for chemical modification, leading to a diverse range of derivatives. These modifications are crucial for exploring structure-activity relationships and improving pharmacokinetic properties.
Protection and Derivatization of Hydroxyl Groups: Hydroxyl groups are often protected, for example, by forming acetonides at the C-3/C-4 diol or by acylation (e.g., acetylation) of hydroxyl groups mdpi.comnih.govnih.gov. These protected intermediates can then undergo further selective functionalization.
Functionalization at C-1 and C-6: Efforts have been made to functionalize the C-1 position, for instance, by converting a vinyl bromide to a vinyl nitrile for subsequent conversion to an aldehyde, allowing for further derivatization mdpi.com. Modifications at C-6 have also been explored, including the conversion to triflates for cross-coupling reactions nih.gov.
Oxidation and Elimination Reactions: Oxidation of protected narciclasine to an enone has been attempted for subsequent functionalization nih.gov. Treatment with strong acids can lead to elimination reactions, such as the removal of hydroxyl groups to form aromatic analogs nih.gov.
Hydrogenation: The double bond in the C-ring can be hydrogenated, leading to saturated analogs like dihydronarciclasine (B1211861) nih.gov.
Table 3: Common Functionalizations of Narciclasine and Analogs
| Functionalization Type | Description | Example/Target Position | Citation(s) |
| Hydroxyl Group Protection | Temporarily masking hydroxyl groups to allow selective reactions elsewhere. | Acetonide (C-3/C-4), Acetylation (C-2/C-7) | mdpi.comnih.govnih.gov |
| C-1 Functionalization | Introduction of new groups at the C-1 position, often via oxidation/bromination/nitrile formation or carbonylation. | C-1 | mdpi.comnih.gov |
| C-6 Functionalization | Modification at the C-6 position, potentially via triflate formation for cross-coupling. | C-6 | nih.gov |
| Methylation | Alkylation of hydroxyl groups, typically at phenolic positions. | Phenolic hydroxyl | nih.gov |
| Elimination/Dehydration | Removal of hydroxyl groups, often under acidic conditions, leading to unsaturation or aromaticity. | Ring C | nih.gov |
| Hydrogenation | Reduction of double bonds to single bonds, yielding saturated analogs. | C-ring double bond | nih.gov |
| Oxidation | Introduction of oxygen-containing functional groups or modification of existing ones. | Enone formation | nih.gov |
| Glycosylation (Semisynthetic) | Attachment of sugar moieties to the aglycone to create glycosylated derivatives. | Various positions | pageplace.deresearchgate.net |
Compound List:
this compound
Narciclasine
Lycoricidine
7-Deoxypancratistatin
Trans-dihydronarciclasine
Kalbretorine
Investigations into the Biological Activities of Kalbreclasine Excluding Clinical Human Data
Immunomodulatory Properties
Kalbreclasine has shown promise in modulating immune responses, with studies highlighting its impact on lymphocytes.
Research indicates that this compound exhibits a potent mitogenic action on splenic lymphocytes. In vitro studies have demonstrated its ability to stimulate the proliferation of these immune cells nih.govnih.gov. This activation suggests a role for this compound in enhancing cellular immune responses.
Further supporting its immunomodulatory capacity, this compound has been observed to induce significant lymphocyte proliferation in in vivo animal models. These findings underscore its potential to boost immune cell activity within a living organism researchgate.net.
While specific pathways directly linked to this compound's immunomodulatory effects are still under detailed investigation, general research into immune cell activation highlights the involvement of complex signaling cascades. These pathways often include mitogen-activated protein kinases (MAPKs) and protein kinase C (PKC), which are crucial for lymphocyte activation and proliferation upon stimulation nih.gov. Understanding how this compound interacts with these or other signaling networks is an ongoing area of research.
Antimicrobial Activity of this compound Derivatives
Antiviral Studies
This compound, a derivative belonging to the narciclasine-type alkaloids, has been investigated for its potential antiviral properties. While specific quantitative data detailing this compound's direct antiviral efficacy against particular viruses is limited in the provided search results, its chemical class has shown significant activity against key viral targets. Narciclasine-type alkaloids, which include this compound, have been noted to dominate hit lists for HIV-1 Protease (HIV-1 PR) and exhibit significant activity against HIV-1 Reverse Transcriptase (HIV-1 RT) and influenza Neuraminidase (Influenza NA) researchgate.net. Furthermore, narciclasine (B1677919) itself has been reported to possess antiviral functions researchgate.net. Other related alkaloids from the Amaryllidaceae family have also been explored for their antiviral potential against viruses such as Dengue virus (DENV-2) and Zika virus (ZIKV) nih.gov.
Table 1: Antiviral Activity of Narciclasine-Type Alkaloids
| Viral Target | Activity Description | Compound Class/Related Compound | Source Reference |
| HIV-1 Protease (HIV-1 PR) | Dominated hit lists | Narciclasine-type alkaloids | researchgate.net |
| HIV-1 Reverse Transcriptase (HIV-1 RT) | Significantly active | Narciclasine-type alkaloids | researchgate.net |
| Influenza Neuraminidase (Influenza NA) | Significantly active | Narciclasine-type alkaloids | researchgate.net |
Plant Growth Regulatory Effects
This compound exhibits notable effects on plant growth, particularly in the areas of seed germination and root development.
Seed Germination Enhancement
This compound, identified as a β-glucoside derivative of narciclasine, has demonstrated growth-stimulatory effects on seed germination sci-hub.se. While the precise quantitative impact of this compound on germination rates is not detailed in the available data, related compounds within the Amaryllidaceae family have shown significant results. For instance, pancratiside, a compound structurally related to this compound, achieved 100% seed germination in Zephyranthes flava, a substantial increase compared to the 40-50% germination observed in control seeds sci-hub.se. This suggests a potential for this compound to positively influence germination processes. In contrast, narciclasine, the aglycone from which this compound is derived, has been documented to inhibit the growth of wheat grain radicles nih.gov, highlighting potential differences in biological activity between the parent compound and its glycoside derivative.
Table 2: Effects on Seed Germination
| Plant Species/Context | Observed Effect | Compound | Notes | Source Reference |
| Zephyranthes flava | Growth-stimulatory effects | This compound (as β-glucoside of narciclasine) | Specific quantitative data for this compound not provided in snippets. Related compound Pancratiside showed 100% germination vs. 40-50% control. | sci-hub.se |
| Wheat | Inhibition of radicle growth | Narciclasine | Narciclasine is the aglycone of this compound, suggesting potential differences in activity. | nih.gov |
Root Development Stimulation
Research indicates that this compound possesses growth-stimulatory effects on root development sci-hub.se. Studies involving related compounds have further supported this observation; pancratiside, for example, has shown enhanced root growth in Zephyranthes flava sci-hub.se. Additionally, other Amaryllidaceae alkaloids have demonstrated effects on the development of roots in species such as Allium cepa scribd.com. However, the specific quantitative data detailing this compound's precise impact on root elongation or biomass accumulation is not extensively elaborated in the provided search results.
Chemical Reactivity and Transformational Studies of Kalbreclasine
Hydrolysis of the Glycosidic Moiety
The glycosidic bond in Kalbreclasine is a key feature that is susceptible to cleavage under both acidic and enzymatic conditions. This reaction would separate the aglycone, a narciclasine-type molecule, from the sugar moiety.
Acid-catalyzed Hydrolysis
Glycosidic linkages are known to undergo hydrolysis in the presence of acid. jackwestin.comyoutube.comkhanacademy.org This reaction typically involves the protonation of the glycosidic oxygen, followed by the departure of the aglycone and subsequent attack by water to yield the free sugar and the aglycone. In the case of this compound, acid-catalyzed hydrolysis would be expected to yield narciclasine (B1677919) and the corresponding sugar. While specific studies on this compound are not available, this is a fundamental reaction for O-glycosides.
Enzymatic Hydrolysis to Narciclasine
The enzymatic cleavage of glycosidic bonds is a common biological process, catalyzed by enzymes known as glycosidases. jackwestin.comkhanacademy.org These enzymes are often specific to the type of sugar and the stereochemistry of the linkage. It is plausible that specific glycosidases could hydrolyze this compound to release narciclasine. This type of enzymatic transformation is a recognized pathway in the metabolism of natural product glycosides within the producing organisms or other biological systems.
| Reaction | Reagents/Conditions | Expected Products | Notes |
| Acid-catalyzed Hydrolysis | Aqueous acid (e.g., HCl, H₂SO₄) | Narciclasine, Sugar Moiety | General reaction for O-glycosides. |
| Enzymatic Hydrolysis | Glycosidase enzymes | Narciclasine, Sugar Moiety | Enzyme specificity would be crucial. |
Oxidation Reactions of Hydroxyl Groups
The this compound molecule contains several hydroxyl groups, both on the aglycone and the sugar moiety, which are potential sites for oxidation. The specific outcome of an oxidation reaction would depend on the reagent used and the position of the hydroxyl group (primary vs. secondary, allylic).
Studies on the related compound narciclasine have demonstrated various oxidation reactions. For instance, the allylic hydroxyl group is a potential site for oxidation. While direct oxidation of this compound's hydroxyls is not documented, the chemistry of narciclasine provides insights into potential transformations.
Alkylation and Other Electrophilic Reactions
The hydroxyl groups and the amide nitrogen in this compound are nucleophilic and can react with electrophiles. Alkylation of the hydroxyl groups would result in the formation of ethers. The phenolic hydroxyl group on the aromatic ring of the narciclasine core is expected to be particularly reactive.
Derivatization for Enhanced Bioactivity or Stability (Non-Clinical Context)
The derivatization of natural products is a common strategy to improve their physicochemical properties, such as solubility and stability, or to enhance their biological activity. For this compound, derivatization could target the various hydroxyl groups.
In studies involving narciclasine, its hydroxyl groups have been acylated to form esters. For example, narciclasine has been converted to its peracetate derivative using acetic anhydride (B1165640) and triethylamine. nih.gov Similarly, protecting groups such as acetonides have been formed across vicinal diols of narciclasine using 2,2-dimethoxypropane (B42991) and a catalytic amount of p-toluenesulfonic acid. nih.gov These reactions serve as a blueprint for potential derivatizations of the aglycone portion of this compound after a potential hydrolysis of the glycosidic bond.
Derivatization efforts on narciclasine have also explored modifications at the C-1 position to modulate its biological activity. nih.gov Such strategies could potentially be applied to this compound or its aglycone.
| Derivative Type | Reagents | Functional Group Targeted | Potential Outcome |
| Acylation | Acetic anhydride, triethylamine | Hydroxyl groups | Formation of ester derivatives |
| Acetonide formation | 2,2-dimethoxypropane, p-TsOH | Vicinal diols | Protection of diols |
| C-1 Modification | Various synthetic reagents | C-1 position of the aglycone | Altered biological activity |
Advanced Analytical Methodologies in Kalbreclasine Research
Quantitative Analysis Techniques
Quantitative analysis aims to determine the precise amount or concentration of a substance within a sample. For complex organic molecules, several chromatographic and spectroscopic techniques are indispensable for accurate quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detectors
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique widely utilized for the separation, identification, and quantification of components in intricate mixtures researchgate.netopenaccessjournals.com. The principle behind HPLC involves the differential partitioning of sample molecules between a mobile phase (a liquid solvent) and a stationary phase (packed within a column) researchgate.netadvancechemjournal.com. This differential affinity leads to the separation of compounds based on their unique chemical and physical properties.
HPLC's versatility is significantly enhanced by its compatibility with a range of detectors, each offering specific analytical capabilities:
UV-Visible Detectors (including Diode-Array Detectors - DAD): These detectors measure the absorbance of UV or visible light by the eluting compounds. DAD systems, in particular, scan across a broad spectrum, providing spectral information that aids in compound identification and purity assessment measurlabs.com.
Fluorescence Detectors: Highly sensitive for compounds that naturally fluoresce or can be derivatized to fluoresce, offering detection at very low concentrations.
Mass Spectrometry (MS) Detectors: When coupled with HPLC (LC-MS), mass spectrometry provides molecular weight information and fragmentation patterns, enabling highly specific identification and quantification, even in complex matrices researchgate.netopenaccessjournals.com.
Evaporative Light Scattering Detectors (ELSD) and Electrochemical Detectors: These offer alternative detection mechanisms for compounds lacking UV absorbance or fluorescence.
HPLC is recognized for its high resolution, accuracy, and efficiency, making it suitable for analyzing diverse substances, including those with chiral properties, and for detecting subtle differences in complex samples researchgate.netopenaccessjournals.com.
Gas Chromatography-Mass Spectrometry (GC-MS) for Alkaloid Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique particularly adept at separating and identifying volatile and semi-volatile compounds, including many alkaloids nih.govacgpubs.orgnotulaebotanicae.ro. The process involves separating compounds based on their boiling points and affinity for the stationary phase in a GC column, followed by detection and identification using mass spectrometry. The mass spectrometer ionizes the separated compounds and measures their mass-to-charge ratio, generating a unique mass spectrum that serves as a molecular fingerprint nih.govjournaljamps.com.
GC-MS has been extensively employed for alkaloid profiling in various plant extracts and biological samples acgpubs.orgnotulaebotanicae.roresearchgate.net. For instance, studies have used GC-MS to identify numerous alkaloids in plant species, providing insights into their chemical composition and variations between different cultivars or extraction methods acgpubs.orgnotulaebotanicae.ro. The technique allows for the detection and tentative identification of a wide array of compounds, including alkaloids, organic acids, sugars, and sterols, contributing to comprehensive phytochemical analysis nih.govjournaljamps.com.
Ultra-High Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HRMS) for Comprehensive Profiling
Ultra-High Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry (UHPLC-HRMS) represents a state-of-the-art approach for comprehensive chemical profiling. UHPLC offers superior separation efficiency and speed compared to traditional HPLC due to its use of smaller particle stationary phases and higher operating pressures researchgate.netnih.govnih.gov. When coupled with HRMS, this system provides highly accurate mass measurements, enabling the determination of elemental compositions and the identification of a vast number of metabolites and compounds within a single analysis researchgate.netnih.govnih.gov.
UHPLC-HRMS is instrumental in complex metabolomic studies and detailed profiling of phytochemicals, where it can identify hundreds of compounds, including polyphenols, anthocyanins, and various derivatives researchgate.netnih.gov. Its high sensitivity and selectivity allow for the detection and characterization of a broad range of substances, making it an invaluable tool for in-depth analysis of complex mixtures and for uncovering novel compounds or subtle variations in chemical profiles researchgate.netnih.govnih.govupf.edumdpi.com.
Structural Analysis Refinement Techniques
Beyond identification and quantification, determining the precise three-dimensional structure and stereochemistry of a molecule is critical. Techniques like X-ray Crystallography and Circular Dichroism provide essential insights into a compound's absolute configuration and chiral properties.
X-ray Crystallography for Absolute Stereochemistry
X-ray Crystallography is a powerful technique for determining the definitive three-dimensional structure of molecules, provided they can be crystallized into suitable single crystals numberanalytics.comresearchgate.netthieme-connect.denih.gov. By analyzing the diffraction patterns of X-rays scattered by the atoms within a crystal lattice, researchers can reconstruct the molecule's atomic arrangement numberanalytics.com. This method is particularly crucial for establishing the absolute stereochemistry of chiral molecules, which refers to the precise spatial arrangement of atoms around stereocenters numberanalytics.comnih.gov.
The determination of absolute configuration using X-ray crystallography typically relies on the phenomenon of anomalous dispersion, which occurs when X-ray wavelengths are close to the absorption edges of certain atoms, especially heavy atoms thieme-connect.denih.gov. The presence of heavy atoms or the ability to incorporate them into the crystal structure significantly enhances the reliability of absolute stereochemistry determination, often quantified using parameters like the Flack parameter nih.govsoton.ac.uk. While a traditional method, its application is contingent on obtaining high-quality crystals and, for unambiguous results, often requires the presence of heavy atoms or specific experimental conditions researchgate.netthieme-connect.desoton.ac.uk.
Circular Dichroism (CD) for Chiral Information
Circular Dichroism (CD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by chiral molecules chiralabsxl.comsynchrotron-soleil.fr. This technique is highly sensitive to the three-dimensional structure and chirality of a molecule, providing valuable information about its absolute stereochemistry, enantiomeric composition, and conformational states numberanalytics.comchiralabsxl.com.
CD spectroscopy is a vital tool for studying chiral compounds, offering insights into their handedness and the spatial arrangement of their atoms chiralabsxl.compurdue.edu. It can detect subtle changes in molecular conformation and is often used in conjunction with other techniques like X-ray crystallography to confirm absolute stereochemistry numberanalytics.comsoton.ac.ukchiralabsxl.com. Furthermore, specialized forms of CD, such as Vibrational Circular Dichroism (VCD) and Diffuse Reflectance Circular Dichroism (DRCD), can provide complementary chiral information, even for solid-state samples or when X-ray crystallography is challenging soton.ac.uknih.gov. The ability of CD to probe molecular chirality makes it indispensable for characterizing enantiomerically pure compounds and understanding their interactions chiralabsxl.compurdue.edu.
Computational and In Silico Approaches
Computational and in silico methods play a crucial role in modern drug discovery and development by providing predictive insights into molecular behavior, interactions, and properties, thereby accelerating research and reducing experimental costs.
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (ligand) to a second molecule (receptor) when bound to each other. This method is instrumental in understanding the binding mechanisms of Kalbreclasine and its related compounds to their biological targets. Studies involving Amaryllidaceae alkaloids, the class to which this compound belongs, have utilized molecular docking to investigate interactions with targets such as acetylcholinesterase (AChE) and viral proteins researchgate.netresearchgate.netresearchgate.netnih.gov. These studies aim to identify key binding sites, predict binding affinities, and understand the structural basis for biological activity. For instance, molecular docking has been employed to analyze the binding modes of Amaryllidaceae alkaloids with human acetylcholinesterase (hAChE) and butyrylcholinesterase (hBuChE), providing insights into their potential as cholinesterase inhibitors researchgate.net. Similarly, docking studies help in identifying potential interactions with viral targets, contributing to the search for antiviral agents researchgate.net.
ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction
Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a compound is critical for assessing its drug-likeness and potential for in vivo efficacy. Computational tools, such as the pkCSM platform, are widely used for these predictions nih.govresearchgate.netpreprints.orgresearchgate.net. Research indicates that this compound and related Amaryllidaceae alkaloids generally exhibit favorable ADMET properties. In silico predictions suggest good metabolic stability, favorable excretion pathways, and a low likelihood of mutagenic toxicity nih.govresearchgate.netpreprints.orgresearchgate.netresearchgate.net. These computational assessments support the potential of this compound as a candidate for further in vivo studies, highlighting its promising drug-like characteristics nih.govresearchgate.netpreprints.orgresearchgate.net.
Table 1: Summary of In Silico ADMET Predictions for this compound and Related Amaryllidaceae Alkaloids
| Property | Prediction | Supporting Evidence (Results) |
| Absorption | Good oral absorption, moderate intestinal absorption | nih.govresearchgate.netpreprints.orgresearchgate.net |
| Distribution | Good distribution properties predicted | nih.govresearchgate.net |
| Metabolism | Favorable metabolization profiles, good metabolism | nih.govresearchgate.netpreprints.orgresearchgate.net |
| Excretion | Favorable excretion pathways predicted | nih.govresearchgate.net |
| Toxicity | Non-mutagenic toxicity, reduced toxicity profiles | nih.govresearchgate.netpreprints.orgresearchgate.net |
| CNS Penetration | Generally low likelihood of central nervous system penetration | preprints.org |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structure of compounds and their biological activity. This approach is vital for understanding which structural features contribute to this compound's pharmacological effects and for designing novel analogs with enhanced potency or altered properties researchgate.netnih.govnih.govyoutube.com. QSAR studies on Amaryllidaceae alkaloids have identified key structural requirements for activity, such as the presence of at least three hydrogen bond acceptor groups and an aromatic ring within the pharmacophore researchgate.net. Validation of these QSAR models, using metrics like R², q², and F-values, confirms their statistical robustness and predictive power researchgate.netnih.gov.
Table 2: Validation Statistics for 3D-QSAR Models of Amaryllidaceae Alkaloids
| Metric | Value/Description | Supporting Evidence (Results) |
| R² | Good statistics and predictive ability | researchgate.net |
| q² | Good statistics and predictive ability | researchgate.net |
| F-value | Large (e.g., 48.4) | researchgate.net |
| Key Features | Pharmacophore requires ≥3 H-bond acceptors, aromatic ring | researchgate.net |
De Novo Design of this compound Analogs
De novo design in drug discovery involves creating entirely new molecular structures from scratch, guided by computational algorithms and an understanding of target interactions and desired properties. While specific de novo design studies focusing exclusively on this compound analogs were not detailed in the reviewed literature, the principles of computational design are highly relevant. This approach can be employed to generate novel compounds based on the this compound scaffold, aiming to optimize efficacy, selectivity, and pharmacokinetic profiles. Techniques such as fragment-based design or scaffold hopping, informed by molecular docking and QSAR data, can be utilized to explore new chemical space and discover improved this compound derivatives. The broader field of protein design, which involves creating novel protein sequences and structures, highlights the advancement of de novo computational methodologies that could be adapted for small molecule drug design biorxiv.orgbakerlab.orgnih.govbiorxiv.orgrsc.org.
Bioassay-Guided Fractionation for Active Principle Identification
Bioassay-guided fractionation is a powerful strategy for identifying bioactive compounds within complex natural product mixtures, such as plant extracts. This iterative process involves separating extract components through chromatography and testing each fraction for biological activity. Fractions exhibiting the desired activity are further purified and analyzed until the specific active principle is isolated and characterized researchgate.netdergipark.org.trmdpi.commdpi.com. This compound and its related compounds have been identified and isolated using this methodology, particularly in research focused on discovering antiviral agents from Amaryllidaceae plants. For example, bioassay-guided fractionation of Hippeastrum puniceum bulb extracts has led to the identification of this compound and other alkaloids with inhibitory activity against viruses like Yellow Fever Virus (YFV), Dengue Virus (DENV), and Zika Virus (ZIKV) researchgate.netpreprints.orgresearchgate.netresearchgate.net. This approach is crucial for pinpointing the specific molecules responsible for the observed biological effects in crude extracts.
Compound List:
this compound
Narciclasine-4-O-β-D-xylopyranoside (NXP)
Kalbretorine
Hippadine
Pratorimine
Hippeastrine
Undulatine
Montanine
Pancratiside
7-Deoxy-pancratistatin
Telastaside
Narciprimine
Lycoricidine-1-O-β-D-glucoside
Pseudolycorine-1-O-β-D-glucoside
Criasbetaine
Ungeremine
Zefbetaine
Zeflabetaine
Bulbisine
Cathinone
Trigonelline
Tetrahydroharman-3-carboxylic acid
2,7-dimethoxyhomolycorine
3-O-acetylnarcissidine
Lycoramine
Nangustine
Incartine
Maritidine
Methylpseudolycorine
Haemanthamine
Haemanthidine
Crinamine
Bulbisine
Pseudolycorine
9-O-dimethyllicoramine
Pancratinin C
Narcissidine acetate (B1210297)
Lycoramine E
Lycoramine C
Acetylnerbowdine
Incartine
Crisarnine
N-norlycoramine
Future Perspectives and Emerging Research Avenues for Kalbreclasine
Elucidation of Unexplored Biological Activities
While Kalbreclasine's current known activities are being investigated, a significant frontier lies in uncovering its unexplored biological potential. Research is directed towards identifying novel targets and pathways that this compound may modulate. This includes screening this compound against a broader spectrum of biological assays, potentially revealing activities in areas such as neuroprotection, immunomodulation, or as a modulator of specific cellular signaling cascades that have not yet been characterized. Such investigations could expand its therapeutic relevance or provide new tools for biological research.
Optimization of Sustainable Extraction and Synthesis Methods
The development of efficient, cost-effective, and environmentally friendly methods for obtaining this compound is crucial for its broader application and study. Future research will likely focus on optimizing existing extraction protocols from natural sources, if applicable, to improve yields and reduce waste. Concurrently, advancements in synthetic chemistry are expected to yield more sustainable and scalable synthesis routes. This could involve exploring novel catalytic systems, greener solvents, and streamlined reaction pathways to minimize environmental impact and enhance production efficiency. The goal is to ensure a reliable and sustainable supply of this compound for extensive research and potential commercialization.
Table 9.2.1: Potential Optimization Strategies for this compound Production
| Strategy Type | Focus Area | Potential Benefits |
| Extraction | Solvent selection, temperature, time | Increased yield, reduced solvent use, lower energy consumption |
| Novel extraction techniques (e.g., UAE*) | Enhanced efficiency, faster processing | |
| Synthesis | Catalysis development | Improved selectivity, higher yields, milder conditions |
| Green chemistry principles | Reduced waste, safer reagents, lower environmental footprint | |
| Process intensification | Scalability, cost-effectiveness |
*UAE: Ultrasound-Assisted Extraction
Advanced Mechanistic Studies at the Molecular Level
A deeper understanding of this compound's mechanism of action at the molecular level is a key area for future research. This involves employing advanced analytical and computational techniques to elucidate its precise interactions with biological targets, such as specific enzymes, receptors, or nucleic acids. Techniques like X-ray crystallography, cryo-electron microscopy, and advanced nuclear magnetic resonance (NMR) spectroscopy can provide atomic-level insights into this compound-target complexes. Furthermore, computational modeling, including molecular dynamics simulations and quantum mechanical calculations, will be instrumental in predicting binding affinities, elucidating reaction pathways, and understanding how structural modifications might influence its biological activity. Such detailed mechanistic studies are essential for rational drug design and for fully characterizing its pharmacological profile.
Integration with Systems Biology and Omics Approaches
The complexity of biological systems necessitates the integration of this compound research with systems biology and multi-omics approaches. Future studies may involve transcriptomics, proteomics, and metabolomics to comprehensively map this compound's cellular effects and its impact on biological networks. By analyzing changes across these different molecular layers, researchers can gain a holistic understanding of how this compound perturbs cellular processes and identify key regulatory nodes. For instance, integrating transcriptomic data with proteomic or metabolomic profiles can reveal downstream effects and potential off-target interactions, providing a more complete picture of its biological impact. This data-driven approach, leveraging machine learning and bioinformatics tools, can accelerate the discovery of new therapeutic targets and biomarkers associated with this compound's action. scilifelab.senih.govresearchgate.netfrontiersin.org
Table 9.4.1: Omics Data Integration for this compound Research
| Omics Layer | Data Type Analyzed | Potential Insights for this compound |
| Genomics | DNA sequence, gene expression regulation | Identifying genetic predispositions or resistance to this compound; understanding gene regulation changes upon treatment. |
| Transcriptomics | RNA expression levels | Mapping changes in gene expression pathways modulated by this compound; identifying key regulatory genes. |
| Proteomics | Protein abundance, post-translational modifications | Identifying direct protein targets of this compound; understanding protein-protein interaction networks affected by this compound. |
| Metabolomics | Small molecule metabolites | Profiling metabolic shifts induced by this compound; identifying metabolic pathways influenced by its action. |
Role in Plant Chemoecology and Evolutionary Biology
Beyond its direct pharmacological applications, this compound's role within its natural ecological context warrants further investigation. Research could explore its function in plant-plant interactions, plant-herbivore defenses, or its contribution to the plant's evolutionary fitness. Understanding its chemoecological significance could reveal novel biological roles, such as allelopathic effects or defense mechanisms against pests and pathogens. Evolutionary studies might also shed light on the selective pressures that have shaped the biosynthesis and distribution of this compound within plant species, offering insights into plant adaptation and diversification. sci-hub.se
Q & A
Q. Q1. What are the established protocols for synthesizing Kalbreclasine, and how can researchers ensure reproducibility?
Methodological Answer: Synthesis protocols for this compound should include detailed reaction conditions (e.g., temperature, catalysts, solvent systems), purification methods (e.g., column chromatography, recrystallization), and characterization data (e.g., NMR, HPLC purity >95%). Reproducibility requires adherence to validated procedures, with explicit documentation of deviations. For novel synthetic routes, provide step-by-step workflows and cross-reference spectral data with literature . Include raw yield calculations and address batch-to-batch variability by reporting statistical significance (e.g., p-values for yield comparisons) .
Q. Q2. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s structural integrity?
Methodological Answer: Use a combination of /-NMR, FT-IR, and high-resolution mass spectrometry (HRMS) for structural confirmation. For purity, employ HPLC with UV detection (λ max calibrated to this compound’s absorbance profile). Validate methods using reference standards and report detection limits (e.g., LOD/LOQ). Disclose any solvent artifacts or overlapping peaks in supplementary materials .
Intermediate Research Questions
Q. Q3. How should researchers design dose-response experiments to evaluate this compound’s pharmacological activity?
Methodological Answer: Adopt a log-scale concentration range (e.g., 1 nM–100 µM) to capture EC/IC values. Include positive/negative controls (e.g., known agonists/inhibitors) and triplicate measurements to account for biological variability. Use nonlinear regression models (e.g., Hill equation) for curve fitting. Address cytotoxicity by parallel MTT assays at equivalent concentrations . Report confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. Q4. What statistical approaches are recommended for resolving contradictory in vitro vs. in vivo efficacy data for this compound?
Methodological Answer: Apply meta-analysis to reconcile discrepancies:
Compare bioavailability metrics (e.g., plasma C, AUC) across models.
Assess metabolic stability via liver microsomal assays to identify rapid clearance.
Use multivariate regression to isolate confounding variables (e.g., protein binding, tissue penetration).
Publish raw datasets and analysis code to enable peer validation .
Advanced Research Questions
Q. Q5. How can computational modeling (e.g., MD simulations, QSAR) guide the optimization of this compound’s target binding affinity?
Methodological Answer:
Perform molecular docking (AutoDock Vina, Schrödinger) to identify key binding residues.
Validate with molecular dynamics (MD) simulations (NAMD/GROMACS) to assess stability (RMSD <2 Å).
Develop QSAR models using descriptors like logP, polar surface area, and hydrogen-bonding capacity.
Cross-validate predictions with experimental IC values and report correlation coefficients (R >0.7) .
Q. Q6. What strategies mitigate batch-to-batch variability in this compound production for preclinical studies?
Methodological Answer:
Standardize raw material sources (e.g., vendor, lot number).
Implement in-process controls (IPCs) for critical steps (e.g., reaction completion via TLC).
Use design of experiments (DoE) to optimize parameters (e.g., DOE response surface methodology).
Characterize each batch with orthogonal techniques (e.g., DSC for polymorphism, DLS for particle size) .
Q. Q7. How should researchers address conflicting reports on this compound’s mechanism of action (MOA) in different cell lines?
Methodological Answer:
Conduct pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify cell-specific signaling networks.
Validate target engagement via cellular thermal shift assays (CETSA) or siRNA knockdown.
Compare transcriptomic profiles (RNA-seq) between responsive and non-responsive lines.
Publish negative results and annotate cell line authentication (e.g., STR profiling) to reduce ambiguity .
Methodological & Ethical Considerations
Q8. What frameworks (e.g., FINER criteria) ensure this compound research questions are both rigorous and ethically sound?
Methodological Answer: Apply the FINER criteria:
- Feasible : Align scope with available resources (e.g., synthesizing analogs only if infrastructure exists).
- Interesting : Address gaps (e.g., unexplored SAR in this compound derivatives).
- Novel : Use literature mining tools (e.g., SciFinder, Reaxys) to avoid redundancy.
- Ethical : Adhere to IACUC protocols for animal studies and disclose conflicts of interest.
- Relevant : Link findings to broader applications (e.g., therapeutic potential in understudied diseases) .
Q. Q9. How can researchers ensure transparency when reporting negative or inconclusive results for this compound?
Methodological Answer:
Publish in journals with dedicated sections for negative results (e.g., PLOS ONE).
Provide raw data (e.g., depositing in Zenodo or Figshare) and detailed experimental logs.
Discuss methodological limitations (e.g., assay sensitivity, sample size) in the Discussion section.
Use preprint servers (e.g., bioRxiv) for rapid dissemination .
Data Management & Reproducibility
Q. Q10. What best practices enhance the reproducibility of this compound research across labs?
Methodological Answer:
Adopt FAIR principles: Ensure data is Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats like .mzML for mass spec), and Reusable (metadata templates).
Share synthetic protocols via platforms like *Protocols.io *.
Use electronic lab notebooks (ELNs) for real-time documentation.
Participate in multi-lab validation studies to benchmark assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
